molecular formula C12H21NO4 B13142066 (4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate

(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate

Katalognummer: B13142066
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: DEBYLXLPFDDYAG-GUBZILKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopenta[b]-1,4-oxazine-4(4aH)-carboxylicacid,hexahydro-7-hydroxy-,1,1-dimethylethylester,(4aS,7S,7aS)- is a complex organic compound with a unique structure that includes a cyclopentane ring fused with an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[b]-1,4-oxazine-4(4aH)-carboxylicacid,hexahydro-7-hydroxy-,1,1-dimethylethylester,(4aS,7S,7aS)- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between 2-pyrones and vinyl cyclopropanes in the presence of a palladium catalyst such as Pd2(dba)3/dppe in toluene . This method yields high purity and high yield of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its purest form.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopenta[b]-1,4-oxazine-4(4aH)-carboxylicacid,hexahydro-7-hydroxy-,1,1-dimethylethylester,(4aS,7S,7aS)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Cyclopenta[b]-1,4-oxazine-4(4aH)-carboxylicacid,hexahydro-7-hydroxy-,1,1-dimethylethylester,(4aS,7S,7aS)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism by which Cyclopenta[b]-1,4-oxazine-4(4aH)-carboxylicacid,hexahydro-7-hydroxy-,1,1-dimethylethylester,(4aS,7S,7aS)- exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

Cyclopenta[b]-1,4-oxazine-4(4aH)-carboxylicacid,hexahydro-7-hydroxy-,1,1-dimethylethylester,(4aS,7S,7aS)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H21NO4

Molekulargewicht

243.30 g/mol

IUPAC-Name

tert-butyl (4aS,7S,7aS)-7-hydroxy-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-7-16-10-8(13)4-5-9(10)14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1

InChI-Schlüssel

DEBYLXLPFDDYAG-GUBZILKMSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1CC[C@@H]2O

Kanonische SMILES

CC(C)(C)OC(=O)N1CCOC2C1CCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.